![molecular formula C7H7BrFN B1287016 2-Bromo-4-fluoro-5-methylaniline CAS No. 1065076-39-2](/img/structure/B1287016.png)
2-Bromo-4-fluoro-5-methylaniline
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Overview
Description
2-Bromo-4-fluoro-5-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-5-methylaniline can involve various methods. One such method involves the use of nitroarene, Fe2O3/NGr (at)C catalyst, Et3N, THF, and deionized H2O .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluoro-5-methylaniline consists of a benzene ring with bromo, fluoro, and methyl substituents at the 2nd, 4th, and 5th positions respectively . The InChI code for this compound is 1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 .Chemical Reactions Analysis
2-Bromo-4-fluoro-5-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-5-methylaniline is a solid substance with a molecular weight of 204.04 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of MDL Compounds
“2-Bromo-4-fluoro-5-methylaniline” is a key ingredient for the synthesis of MDL compounds, specifically N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives . These include MDL-800, MDL-801, and MDL-811 .
Activators of Sirtuin 6 (SIRT6)
MDL compounds, synthesized using “2-Bromo-4-fluoro-5-methylaniline”, act as activators of sirtuin 6 (SIRT6) . SIRT6 is a lysine deacetylase that acts as a tumor suppressor .
Synthesis of Fluorinated Building Blocks
This compound is used in the synthesis of fluorinated building blocks . Fluorinated compounds have applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Synthesis of 6-chloro-5-fluoroindole
“2-Bromo-4-fluoro-5-methylaniline” can be used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . This compound has potential applications in medicinal chemistry.
Synthesis of (S)-amino alcohol
This compound is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols are important building blocks in organic synthesis and have applications in the synthesis of pharmaceuticals and natural products.
Mechanism of Action
Target of Action
2-Bromo-4-fluoro-5-methylaniline is a type of aniline compound
Mode of Action
Anilines typically interact with their targets through nucleophilic substitution reactions . The bromine and fluorine substituents on the aromatic ring can potentially enhance the reactivity of the compound .
Biochemical Pathways
Anilines are known to participate in various biochemical reactions, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Related compounds have been shown to have various effects, such as increasing the deacetylase activity of sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Safety and Hazards
Future Directions
2-Bromo-4-fluoro-5-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors which may be used in the treatment of cancers . It is also one of the key ingredients for the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .
properties
IUPAC Name |
2-bromo-4-fluoro-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJGCSBDAWDTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609593 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-5-methylaniline | |
CAS RN |
1065076-39-2 |
Source
|
Record name | 2-Bromo-4-fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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